![molecular formula C16H18N6 B3003965 N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2198024-17-6](/img/structure/B3003965.png)

N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

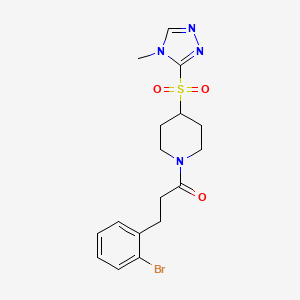

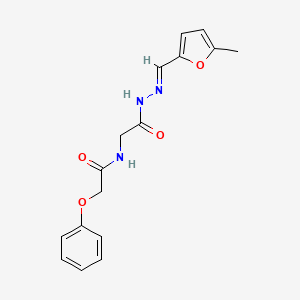

The compound of interest, N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine, is a novel molecule that appears to be structurally related to a class of compounds that have been synthesized and characterized in recent studies. These compounds have been found to possess a range of biological activities, including antibacterial properties, and are of interest in pharmaceutical research due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine was synthesized and characterized using techniques such as elemental analysis, 1H NMR, 13C NMR, and single crystal X-ray diffraction . Similarly, the synthesis of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine was reported using the same methods . These procedures could potentially be adapted to synthesize the compound of interest, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single crystal X-ray diffraction, revealing details such as crystal system, space group, cell constants, and hydrogen bonding patterns . These compounds crystallize in the triclinic system and feature intramolecular hydrogen bonds that contribute to their stability. The molecular geometry of these compounds has also been optimized using density functional theory (DFT) calculations, which could be applied to the compound of interest to predict its molecular structure and stability .

Chemical Reactions Analysis

While specific chemical reactions involving the compound of interest have not been reported, the related compounds have been studied for their antibacterial activity against various strains of bacteria, indicating that they can interact with biological systems . The presence of triazole and pyrimidin-2-amine moieties in these compounds suggests that they could undergo reactions typical of these functional groups, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. Thermo dynamical properties at different temperatures have been calculated, and relationships between these properties and temperature have been established . Additionally, Mulliken population analyses, HOMO-LUMO energy levels, and molecular electrostatic potential have been studied to understand the electronic structure and chemical reactivity of these compounds . These analyses could be indicative of the properties of the compound of interest, given the structural similarities.

Scientific Research Applications

Antiproliferative Activity

N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine derivatives have shown potential in antiproliferative activity. Research indicates that derivatives of this compound inhibit the proliferation of endothelial and tumor cells. These derivatives were obtained by replacing benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety (Ilić et al., 2011).

N-Amination and Oxidation Studies

Studies on N-amination and oxidation of fused imidazoles and triazoles have been conducted, which include derivatives related to the N-benzyl-N-methyl compound. These studies provide insights into the chemical transformations and potential applications of these compounds in various fields, including medicinal chemistry (Glover & Rowbottom, 1976).

Synthesis and Stability Analysis

Research on the synthesis of novel triazolo-pyrimidine derivatives, including N-benzyl-N-methyl compounds, has been conducted. This involves oxidative cyclization and Dimroth rearrangement processes. These studies provide valuable information on the stability and synthetic pathways of such compounds (Salgado et al., 2011).

Structural Analysis and Theoretical Calculations

In-depth structural analysis and density functional theory calculations have been performed on pyridazine analogs of N-benzyl-N-methyl compounds. These studies aid in understanding the molecular structure, interactions, and potential applications of these compounds in pharmaceutical chemistry (Sallam et al., 2021).

Anticonvulsant Activity

Some derivatives of N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine have been synthesized and tested for anticonvulsant activity. This indicates potential applications of these compounds in the treatment of seizures and related neurological conditions (Kelley et al., 1995).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6/c1-20(9-13-5-3-2-4-6-13)14-10-21(11-14)16-8-7-15-18-17-12-22(15)19-16/h2-8,12,14H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCACXKOFCKOPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CN(C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B3003893.png)

![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3003901.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B3003904.png)